![molecular formula C17H26N2O5 B5676431 8-{[1-(methoxymethyl)cyclobutyl]carbonyl}-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5676431.png)
8-{[1-(methoxymethyl)cyclobutyl]carbonyl}-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid
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Overview
Description
Synthesis Analysis
Synthesis efforts surrounding diazaspiro[4.5]decane derivatives involve multiple steps, including condensation, cycloaddition, and esterification reactions, under a variety of conditions to introduce functional groups and create spirocyclic structures. For example, synthesis of related compounds often employs intramolecular conjugate addition or cyclization reactions under controlled conditions to achieve high stereoselectivity (H. Toshima et al., 1998; V. Yu. et al., 2015).
Molecular Structure Analysis
Crystallographic analysis plays a crucial role in understanding the molecular structure of diazaspiro[4.5]decane derivatives. Studies show that the molecular structure significantly influences the crystal structure, highlighting the importance of substituents on the cyclohexane ring in determining supramolecular arrangements (Sara Graus et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving diazaspiro[4.5]decane derivatives are diverse and include cycloaddition reactions that are regio-, stereo-, and chemoselectively targeted at exocyclic double bonds to yield spiro[4.5]decane systems. These reactions underscore the compounds' utility as synthetic intermediates in organic synthesis (C. Ong et al., 1996).
Physical Properties Analysis
The physical properties of diazaspiro[4.5]decane derivatives, such as melting points and solubilities, are influenced by their molecular structure. For instance, the introduction of different substituents can significantly affect these properties, impacting their potential applications in various fields (Y. S. Kurniawan et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of diazaspiro[4.5]decane derivatives are crucial for their application in synthetic chemistry. The presence of functional groups, such as esters or ketones, within the spirocyclic framework affects their chemical behavior, influencing reactions such as hydrolysis and decarboxylation (R. A. Kuroyan et al., 1991).
properties
IUPAC Name |
8-[1-(methoxymethyl)cyclobutanecarbonyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O5/c1-18-13(20)10-12(14(21)22)17(18)6-8-19(9-7-17)15(23)16(11-24-2)4-3-5-16/h12H,3-11H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBBWICDXWMSMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(C12CCN(CC2)C(=O)C3(CCC3)COC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-{[1-(Methoxymethyl)cyclobutyl]carbonyl}-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid |
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